molecular formula C4Cl2F6 B8767930 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

Cat. No. B8767930
M. Wt: 232.94 g/mol
InChI Key: XDIDQEGAKCWQQP-UHFFFAOYSA-N
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Patent
US05208396

Procedure details

2,3-Dichlorohexafluorobut-2-ene 300 g) and iodine 150 g) were charged into a 1 liter stirred autoclave. The autoclave was sealed, cooled and evacuated. It was then charged with hydrogen to 500 psi at room temperature. The autoclave was heated to 260° C. and the hydrogen pressure was increased to 1500 psi. The temperature was held at 260° C. with periodic additions of hydrogen to maintain a pressure of 1500 psi. After 15 hours no more hydrogen was being consumed by the reaction. The temperature was held for an additional six hours and then the clave was cooled and the gases were vented. The liquid was washed with water, saturated sodium thiosulfate solution, and then analyzed by GC/IR. Analysis showed that it contained 0.5% 1,1,1,4,4,4-hexafluorobutane, 85% 2 chloro-1,1,1,4,4,4-hexafluorobutane, and 13.5% of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers. Distillation on a concentric tube column gave 78 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane, and 25 g of 2,3 -dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9].[Cl:12][CH:7]([CH:2]([Cl:1])[C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC(C(F)(F)F)=C(C(F)(F)F)Cl
Name
Quantity
150 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
It was then charged with hydrogen to 500 psi at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the hydrogen pressure was increased to 1500 psi
CUSTOM
Type
CUSTOM
Details
was held at 260° C. with periodic additions of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pressure of 1500 psi
CUSTOM
Type
CUSTOM
Details
After 15 hours no more hydrogen was being consumed by the reaction
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the clave was cooled
WASH
Type
WASH
Details
The liquid was washed with water, saturated sodium thiosulfate solution
DISTILLATION
Type
DISTILLATION
Details
Distillation on a concentric tube column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC(C(F)(F)F)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
Name
Type
product
Smiles
ClC(C(F)(F)F)C(C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05208396

Procedure details

2,3-Dichlorohexafluorobut-2-ene 300 g) and iodine 150 g) were charged into a 1 liter stirred autoclave. The autoclave was sealed, cooled and evacuated. It was then charged with hydrogen to 500 psi at room temperature. The autoclave was heated to 260° C. and the hydrogen pressure was increased to 1500 psi. The temperature was held at 260° C. with periodic additions of hydrogen to maintain a pressure of 1500 psi. After 15 hours no more hydrogen was being consumed by the reaction. The temperature was held for an additional six hours and then the clave was cooled and the gases were vented. The liquid was washed with water, saturated sodium thiosulfate solution, and then analyzed by GC/IR. Analysis showed that it contained 0.5% 1,1,1,4,4,4-hexafluorobutane, 85% 2 chloro-1,1,1,4,4,4-hexafluorobutane, and 13.5% of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers. Distillation on a concentric tube column gave 78 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane, and 25 g of 2,3 -dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9].[Cl:12][CH:7]([CH:2]([Cl:1])[C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC(C(F)(F)F)=C(C(F)(F)F)Cl
Name
Quantity
150 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
It was then charged with hydrogen to 500 psi at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the hydrogen pressure was increased to 1500 psi
CUSTOM
Type
CUSTOM
Details
was held at 260° C. with periodic additions of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pressure of 1500 psi
CUSTOM
Type
CUSTOM
Details
After 15 hours no more hydrogen was being consumed by the reaction
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the clave was cooled
WASH
Type
WASH
Details
The liquid was washed with water, saturated sodium thiosulfate solution
DISTILLATION
Type
DISTILLATION
Details
Distillation on a concentric tube column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC(C(F)(F)F)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
Name
Type
product
Smiles
ClC(C(F)(F)F)C(C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.